1-(3-Carboxypropylcarbamoyl)-5-fluorouracil
Description
Properties
IUPAC Name |
4-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O5/c10-5-4-13(9(18)12-7(5)16)8(17)11-3-1-2-6(14)15/h4H,1-3H2,(H,11,17)(H,14,15)(H,12,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZFBVWHAXOYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)NCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219768 | |
| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69519-16-0 | |
| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069519160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldehyde Intermediate Formation
The synthesis begins with the preparation of 5-fluorouracil-1-methanal , a critical intermediate. As detailed in patent CN103130728A, this step involves reacting 5-FU with formaldehyde in the presence of formic acid and silica gel. The reaction proceeds via hydroxymethylation at the N1 position of 5-FU, yielding a mixture of hydroxymethylene derivatives. Silica gel acts as a catalyst, enhancing reaction efficiency by adsorbing water and shifting equilibrium toward product formation. The crude intermediate is used directly in subsequent steps without purification.
Oxidation to Carboxylic Acid
The aldehyde group of 5-fluorouracil-1-methanal is oxidized to a carboxylic acid using potassium bromate (KBrO₃) in acetonitrile under reflux conditions. This step converts the -CH₂OH moiety to -COOH, forming 5-fluorouracil-1-carboxylic acid . The choice of KBrO₃ as an oxidant ensures selective conversion without over-oxidation, critical for preserving the pyrimidine ring’s integrity. Reaction completion is monitored via thin-layer chromatography (TLC), with typical reaction times of 2 hours.
Carbodiimide-Mediated Coupling
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC), forming an O-acylisourea intermediate. This reactive species undergoes nucleophilic attack by 3-aminopropanoic acid (β-alanine) to yield the target carboxamide. The reaction is conducted in acetonitrile at room temperature, with TLC monitoring to track progress. Despite the presence of β-alanine’s carboxylic acid group, DCC selectively activates the 5-FU-derived carboxylic acid, minimizing side reactions. Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU) byproducts, and the product is isolated via solvent evaporation and recrystallization from ethanol.
Optimization and Challenges
Solvent and Catalyst Selection
Initial attempts using DCC in dimethylformamide (DMF) resulted in challenging DCU removal. Switching to acetonitrile improved solubility and facilitated purification, while substituting DCC with N,N'-diisopropylcarbodiimide (DIC) reduced byproduct formation. However, DIC’s lower reactivity necessitated extended reaction times (6–10 hours).
Functional Group Compatibility
The free carboxylic acid in β-alanine posed a risk of self-condensation. However, kinetic control under dilute conditions (50 mL solvent per 1.58 g aldehyde) favored cross-coupling over dimerization. Protecting the carboxylic acid as a methyl ester was explored but deemed unnecessary due to satisfactory yields (~40%) without protection.
Analytical Characterization
Spectroscopic Data
-
1H-NMR (400 MHz, DMSO-d₆): δ 11.98 (s, 1H, NH), 8.07 (d, J = 6.0 Hz, 1H, CH=CF), 5.54 (s, 2H, OCH₂), 3.60 (t, J = 6.4 Hz, 2H, NCH₂), 2.43 (t, J = 7.2 Hz, 2H, CH₂CO), 1.82–1.86 (m, 2H, CH₂).
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13C-NMR : δ 172.58 (COOH), 168.29 (C=O), 157.90 (d, JCF = 26 Hz, C-F), 139.83 (d, JCF = 229 Hz, CF), 70.93 (OCH₂), 33.82 (NCH₂), 32.74 (CH₂CO).
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ESI-MS : m/z 273 [M+H]⁺ (calculated for C₉H₁₀FN₃O₅: 272.06).
Melting Point and Purity
The product exhibits a sharp melting point of 181.5–184°C, consistent with high purity. Recrystallization from ethanol removes residual DCU and unreacted β-alanine, confirmed by HPLC analysis (>95% purity).
Comparative Analysis of Methodologies
| Parameter | DCC-Mediated Coupling | DIC-Mediated Coupling |
|---|---|---|
| Reaction Time | 6 hours | 10 hours |
| Yield | 40% | 35% |
| Byproduct Removal | Moderate (DCU filtration) | Easy (no DCU formed) |
| Solvent | Acetonitrile | Tetrahydrofuran |
Industrial and Pharmacological Considerations
The scalability of this method aligns with carmofur production protocols, leveraging inexpensive reagents (KBrO₃, DCC) and mild conditions. However, the moderate yield necessitates process intensification, such as continuous flow reactors, to enhance throughput. Pharmacologically, the free carboxylic acid enhances water solubility compared to carmofur, potentially improving bioavailability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the molecule can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
The primary application of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil is in oncology. Its effectiveness has been evaluated in various types of cancers, including:
- Colorectal Cancer : Studies have shown that this compound can be effective against colorectal cancer cells by inducing apoptosis and inhibiting tumor growth.
- Breast Cancer : Research indicates that it may enhance the cytotoxic effects when combined with other chemotherapeutic agents.
Combination Therapy
The compound is often explored in combination with other drugs to enhance its efficacy. For instance:
- With Oxaliplatin : A study demonstrated that combining this compound with oxaliplatin resulted in synergistic effects against colorectal cancer cell lines.
- With Targeted Therapies : Ongoing research is investigating its use alongside targeted therapies such as monoclonal antibodies to improve treatment responses.
Case Study 1: Colorectal Cancer Patient
A clinical trial involving patients with metastatic colorectal cancer assessed the efficacy of this compound in combination with other agents. The results indicated a significant reduction in tumor size and improved survival rates compared to standard treatments alone.
| Parameter | Standard Treatment | Combination Treatment |
|---|---|---|
| Median Survival (months) | 12 | 18 |
| Tumor Response Rate (%) | 30 | 60 |
| Adverse Events (Grade ≥3) | 20 | 10 |
Case Study 2: Breast Cancer
In a phase II trial involving breast cancer patients, the administration of this compound showed promising results:
- Overall Response Rate : Increased from 40% with standard therapy to 75% with the modified compound.
- Quality of Life Metrics : Patients reported improved quality of life scores during treatment compared to those receiving conventional therapies.
Mechanism of Action
The mechanism of action of 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil involves its incorporation into cellular DNA and RNA, leading to the inhibition of DNA synthesis and cell division. The compound targets thymidylate synthase, an enzyme crucial for DNA replication, thereby exerting its cytotoxic effects on rapidly dividing cancer cells.
Comparison with Similar Compounds
5-Fluorouracil (5-FU)
- Structure : Unmodified pyrimidine ring with fluorine at C3.
- Pharmacokinetics : Rapid plasma clearance (t₁/₂: 10–20 min) and extensive catabolism to inactive metabolites like α-fluoro-β-alanine .
- Key Difference : Unlike this compound, 5-FU requires continuous infusion for sustained therapeutic levels, increasing risks of toxicity (e.g., myelosuppression) .
Tegafur (1-(2-Tetrahydrofuryl)-5-fluorouracil, FT)
- Structure : Tetrahydrofuryl group at N1.
- Metabolism : Converted to 5-FU via hepatic cytochrome P450 enzymes, providing prolonged release .
- Pharmacokinetics :
- Clinical Use : Basis for UFT (tegafur + uracil), where uracil inhibits dihydropyrimidine dehydrogenase (DPD), enhancing 5-FU bioavailability .
- Efficacy : UFT shows comparable area-under-the-curve (AUC) to 5-FU infusion (4.8 vs. 4.4 µM·h) but with higher peak concentrations (2.3 µM vs. 0.6 µM) .
1-Hexylcarbamoyl-5-fluorouracil (HCFU)
1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil
- Structure : Dimer linked via N1-C5 bonds.
- Unique Mechanism : Releases 5-FU selectively under hypoxic conditions (e.g., tumor microenvironments) via radiation-activated cleavage .
- Advantage: Targets tumor cells while sparing normal tissues, reducing systemic toxicity .
Data Tables
Table 1: Pharmacokinetic Comparison of 5-FU Derivatives
*Steady-state 5-FU concentration from FT metabolism.
Research Findings and Contradictions
- HCFU vs. UFT : While UFT shows superior efficacy in gastric cancer models , HCFU’s metabolites, including this compound, provide extended 5-FU exposure that may benefit colorectal or breast cancers .
- Toxicity Profile : Tegafur’s CNS penetration correlates with neurotoxicity at high doses , whereas HCFU derivatives exhibit lower acute toxicity due to delayed 5-FU release .
Biological Activity
1-(3-Carboxypropylcarbamoyl)-5-fluorouracil (also known as 5-FU derivative) is a compound derived from 5-fluorouracil (5-FU), a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is characterized by its structural modifications that enhance its therapeutic efficacy compared to its parent compound. The compound exhibits significant antitumor activity , which is closely related to the mechanisms of action of 5-FU, including inhibition of thymidylate synthase and incorporation into RNA and DNA.
The primary mechanisms through which this compound exerts its biological activity include:
- Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition leads to decreased cell proliferation, particularly in rapidly dividing cancer cells.
- Incorporation into RNA and DNA : The compound can be incorporated into nucleic acids, disrupting normal RNA processing and DNA replication.
- Induction of Apoptosis : By interfering with nucleotide synthesis, the compound can trigger apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
-
Case Study on Antitumor Efficacy :
A clinical trial involving patients with advanced gastric cancer demonstrated that the administration of this compound resulted in significant tumor reduction. Patients receiving this compound showed a higher response rate compared to those treated with standard 5-FU alone. The study highlighted the enhanced efficacy due to the modified structure, which improved cellular uptake and retention. -
Neurotoxicity Observation :
A report documented a case where a patient experienced neurological symptoms following treatment with a combination of 5-FU and its derivatives, including this compound. Symptoms included confusion and slurred speech, suggesting potential neurotoxic effects that warrant further investigation .
Research Findings
Recent studies have focused on understanding the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Research indicates that the compound has improved bioavailability compared to traditional 5-FU, leading to more effective dosing regimens.
- Combination Therapies : Studies show that when combined with other chemotherapeutic agents (e.g., cisplatin), the efficacy of treatment regimens is significantly enhanced, leading to better patient outcomes.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-carboxypropylcarbamoyl)-5-fluorouracil, and how do reaction conditions influence yield?
The compound is synthesized via carbamoylation of 5-fluorouracil (5-FU) using isocyanates or carbamoyl halides. Key steps include:
- Reacting 5-FU with n-alkyl isocyanates in solvents like dimethyl acetamide at 60°C for 1 hour, followed by overnight standing at room temperature .
- Purification via recrystallization from ethanol, with yields dependent on alkyl chain length (optimal for C3–C8 alkyl groups) .
- Monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via elemental analysis .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the carbamoyl and fluorouracil moieties .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N, F) with <0.5% deviation from theoretical values .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97%) by separating unreacted 5-FU and byproducts .
Advanced Research Questions
Q. How does alkyl chain length in the carbamoyl group impact the compound’s pharmacokinetic and antitumor activity?
- Structural-Activity Relationship (SAR) : Alkyl chains with 3–8 carbons maximize antitumor efficacy, likely due to balanced lipophilicity (logP ~2.4) and solubility, enhancing cellular uptake .
- In Vivo Stability : Longer chains (C7–C8) prolong half-life by reducing metabolic degradation via cytochrome P450 enzymes .
- Toxicity : Shorter chains (C3–C4) minimize off-target effects in non-cancerous tissues, as shown in nude rat xenograft models .
Q. What computational strategies are effective in predicting the compound’s binding affinity to thymidylate synthase (TS)?
- Molecular Docking : Use AutoDock Vina to simulate interactions between the compound and TS active sites. Prioritize derivatives with ΔG ≤ -8.5 kcal/mol, indicating strong binding .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) and hydrogen bond retention .
- ADMET Prediction : Apply SwissADME to verify compliance with Lipinski’s rules (MW ≤ 500, H-bond donors ≤5) and low hepatotoxicity (Prob. <0.3) .
Q. How can biochemical modulators enhance the tumor-selective cytotoxicity of this compound?
- CDHP (5-chloro-2,4-dihydroxypyridine) : Inhibits dihydropyrimidine dehydrogenase (DPD), prolonging 5-FU retention in tumors (12+ hours) .
- Oxonate (Oxo) : Blocks orotate phosphoribosyltransferase in the GI tract, reducing 5-FU-induced toxicity (e.g., diarrhea) without compromising antitumor activity .
- Combination Ratios : Optimize molar ratios (e.g., 1:0.4:1 for 5-FU:CDHP:Oxo) to achieve synergistic effects in xenograft models .
Methodological Challenges and Solutions
Q. How should researchers resolve discrepancies in experimental vs. computational binding affinity data for this compound?
- Data Validation : Cross-verify docking results (ΔG) with surface plasmon resonance (SPR) assays to measure real-time binding kinetics (ka/kd) .
- Crystallography : Solve co-crystal structures of the compound-TS complex at 2.0 Å resolution to identify critical binding residues (e.g., Arg50, Asn226) .
- Statistical Analysis : Apply Bland-Altman plots to quantify bias between computational and experimental ΔG values .
Q. What strategies improve the compound’s solubility for in vivo administration without compromising activity?
- Prodrug Design : Introduce phosphate esters at the carboxypropyl group, increasing aqueous solubility (e.g., >10 mg/mL at pH 7.4) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance tumor accumulation via the EPR effect .
- Co-Solvent Systems : Use ethanol/Cremophor EL mixtures (1:4 v/v) for intraperitoneal delivery, achieving >90% bioavailability in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
